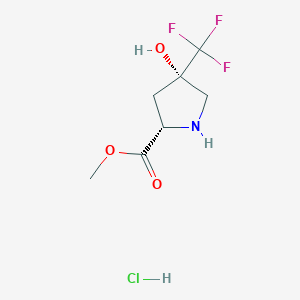
(2S)-2,4-diaminobutanoic acid;dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-2,4-Diaminobutyric acid 2HBr: is an unnatural amino acid derivative. It is a white crystalline solid that is highly soluble in water. This compound is often used in various biochemical and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of L-2,4-Diaminobutyric acid 2HBr typically involves the hydrolysis of gamma-poly(diaminobutyric acid). This process can be carried out through several methods, including pressure hydrolysis, organic acid hydrolysis, acidic resin combined with sodium nitrite hydrolysis, or protease hydrolysis . The hydrolyzed product is then separated and dried to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of L-2,4-Diaminobutyric acid 2HBr involves similar hydrolysis methods but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in a cost-effective manner .
Analyse Chemischer Reaktionen
Types of Reactions: L-2,4-Diaminobutyric acid 2HBr undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
L-2,4-Diaminobutyric acid 2HBr has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of L-2,4-Diaminobutyric acid 2HBr involves the inhibition of GABA transaminase, an enzyme responsible for converting GABA back to glutamate. By inhibiting this enzyme, the compound elevates GABA levels in the brain, which can have various neurological effects . Additionally, it acts as a GABA reuptake inhibitor, further increasing GABA levels .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Diaminobutyric acid
- DL-2,3-Diaminopropionic acid
- L-β-Homolysine dihydrochloride
- Fmoc-Dap-OH
Comparison: L-2,4-Diaminobutyric acid 2HBr is unique due to its dual role as a GABA transaminase inhibitor and a GABA reuptake inhibitor. This dual action makes it particularly valuable in neurological research compared to other similar compounds that may only exhibit one of these properties .
Eigenschaften
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2BrH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPMGCNFBQXCI-QTNFYWBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B8045336.png)





![(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B8045386.png)



![5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8045422.png)
![Methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate](/img/structure/B8045424.png)
